Hsd17B13-IN-95 originates from a series of synthetic compounds designed to target the 17β-hydroxysteroid dehydrogenase type 13 enzyme. This enzyme plays a significant role in steroid metabolism and has been linked to non-alcoholic fatty liver disease and hepatocellular carcinoma. The compound falls under the classification of small molecule inhibitors, specifically targeting the enzymatic activity of 17β-hydroxysteroid dehydrogenase type 13.
The synthesis of Hsd17B13-IN-95 involves several key steps:
These methods have been optimized to enhance the potency and selectivity of the compound against its target enzyme .
The molecular structure of Hsd17B13-IN-95 can be characterized by its specific arrangement of atoms and functional groups, which are critical for its inhibitory activity. The compound features:
Key structural data includes:
Hsd17B13-IN-95 undergoes several chemical reactions during its synthesis and potential metabolic processes:
The mechanism of action for Hsd17B13-IN-95 involves its selective binding to the active site of 17β-hydroxysteroid dehydrogenase type 13. Upon binding:
Hsd17B13-IN-95 exhibits several notable physical and chemical properties:
Hsd17B13-IN-95 has several potential applications in scientific research:
CAS No.: 27661-42-3
CAS No.: 18097-67-1
CAS No.:
CAS No.:
CAS No.: 21692-64-8